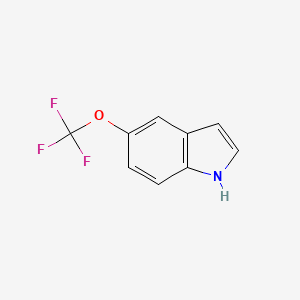

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Descripción general

Descripción

The compound 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, while not directly studied in the provided papers, is structurally related to several compounds that have been investigated. These studies provide insights into the reactivity and properties of nitrobenzene derivatives with various substituents, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of nitrobenzene derivatives is well-documented. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . This suggests that a similar synthetic approach could potentially be applied to synthesize 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, with modifications to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often characterized by techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR . For example, the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide was elucidated, showing the orientation of the substituents and the planarity of certain fragments . These techniques could be used to analyze the molecular structure of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene to determine its conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in substitution reactions is influenced by the nature of the substituents and the reaction conditions. The SNAr reaction is a common pathway for these compounds, as seen in the reactions of various dihalogenonitrobenzenes with nucleophiles like thiophenoxide and methoxide anions . The meta substitution with respect to the activating nitro group is particularly relevant for understanding the reactivity of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, as it may undergo similar nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from related compounds. For instance, the crystal structure analysis of 2-Fluoro-N-(4-methoxyphenyl)benzamide provides information on intermolecular interactions such as hydrogen bonding and weak C-H...O and C-H...F interactions . These interactions are crucial for understanding the compound's solubility, melting point, and other physical properties. Additionally, the electronic effects of the nitro, fluoro, and methoxy groups on the benzene ring influence the chemical reactivity and stability of these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene has been synthesized and analyzed using various techniques. For example, Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, and its structural confirmation by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Kinetics and Mechanisms

The reactivity of compounds related to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene has been studied extensively. Cima, Biggi, and Pietra (1973) investigated the kinetics of fluorine substitution reactions in fluoronitrobenzenes, providing insights into the ortho:para-reactivity ratios and the influence of various factors on these reactions (Cima, Biggi, & Pietra, 1973).

Molecular Dynamics and Computational Studies

Molecular dynamics and computational methods have been used to study the properties of fluoronitrobenzenes. For instance, Chen and Chieh (2002) conducted a density functional theory study on the internal rotational barriers of nitro compounds, including 1-fluoro-2-nitrobenzene, which is structurally related to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (Chen & Chieh, 2002).

Synthesis of Derivatives and Complex Molecules

The synthesis of complex molecules using fluoronitrobenzenes as intermediates or reactants is another area of research. For example, the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene was reported by Xun and Qing-ping (2004), highlighting the utility of fluoronitrobenzenes in synthesizing NMDA receptor antagonists (Xun & Qing-ping, 2004).

Propiedades

IUPAC Name |

1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHPTUQNTUAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594137 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

CAS RN |

314298-13-0 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)